molecular formula C25H32N2O4 B3036423 2-(2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetic acid CAS No. 342639-02-5

2-(2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetic acid

Cat. No.: B3036423
CAS No.: 342639-02-5
M. Wt: 424.5 g/mol
InChI Key: UPNUIXSCZBYVBB-COAOWADVSA-N
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Description

The compound 2-(2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetic acid, commonly known as Alvimopan (CAS 156053-89-3), is a peripherally acting μ-opioid receptor antagonist (PAMORA) . Its molecular formula is C₂₅H₃₂N₂O₄, with a molecular weight of 424.53 g/mol . Structurally, it features a stereochemically defined (3R,4R)-piperidine core linked to a benzyl group and a glycine moiety via a propanamide bridge . This configuration is critical for its selective binding to peripheral μ-opioid receptors without crossing the blood-brain barrier, thereby mitigating opioid-induced gastrointestinal side effects (e.g., postoperative ileus) while preserving central analgesia .

Alvimopan is synthesized through a multi-step process involving Michael addition of ethyl 2-benzylacrylate to 3-[(3R,4R)-3,4-dimethylpiperidin-4-yl]phenol, followed by amidation with isobutyl 2-aminoacetate and hydrolysis, achieving an overall yield of ~45% . It exists in both anhydrous (CAS 156053-89-3) and dihydrate (CAS 170098-38-1) forms, with the latter being the clinically used formulation .

Properties

IUPAC Name

2-[[2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20?,25+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNUIXSCZBYVBB-COAOWADVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetic acid typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl and hydroxyphenyl groups, and the final amide formation. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, reduction could produce an alcohol, and substitution could introduce a new functional group such as a halide or ester.

Scientific Research Applications

2-(2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential interactions with biological molecules and pathways.

    Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: It could be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways involved would depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Alvimopan with structurally or pharmacologically related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Pharmacological Target/Application Reference
Alvimopan C₂₅H₃₂N₂O₄ 424.53 Glycine-linked propanamide, (3R,4R)-piperidine Peripheral μ-opioid receptor antagonist
(S)-Methyl 2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoate hydrochloride C₂₄H₃₂ClNO₃ 417.97 Methyl ester (vs. carboxylic acid), hydrochloride salt Synthetic intermediate for Alvimopan
Alvimopan Impurity 16 (Methyl ((R)-2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoyl)glycinate) C₂₆H₃₄N₂O₄ 438.60 Methyl ester at glycine (vs. free acid) Process-related impurity in Alvimopan synthesis
JDTic ((3R)-7-Hydroxy-N-[(2S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide) C₃₄H₄₄N₄O₃ 556.74 Tetrahydroisoquinoline scaffold, longer alkyl chain κ-opioid receptor antagonist (CNS-penetrant)
ADL 8-2698 (Alvimopan dihydrate) C₂₅H₃₂N₂O₄·2H₂O 460.56 Dihydrate form (vs. anhydrous) Clinical formulation for postoperative ileus

Key Differences and Research Findings

Bioavailability and Selectivity: Alvimopan’s glycine moiety and polar carboxylic acid group limit its blood-brain barrier penetration, ensuring peripheral action . In contrast, JDTic contains a lipophilic tetrahydroisoquinoline group, enabling central κ-opioid receptor antagonism for addiction research . The methyl ester hydrochloride derivative () lacks therapeutic activity but is pivotal in synthesis due to improved solubility during intermediate steps .

Metabolic Stability :

  • Alvimopan’s dihydrate form exhibits enhanced stability and solubility compared to the anhydrous form, critical for oral administration . Alvimopan Impurity 16 , however, is metabolized faster due to its ester group, making it unsuitable for clinical use .

Safety Profiles :

  • The methyl ester intermediate () carries hazards such as skin sensitization (H317) and eye irritation (H319), requiring strict handling protocols . Alvimopan itself has a favorable safety profile but is contraindicated in patients with long-term opioid exposure due to cardiovascular risks .

Biological Activity

The compound 2-(2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetic acid , also known by its CAS number 170098-38-1, is a synthetic derivative of piperidine and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H36N2O6
  • Molecular Weight : 460.57 g/mol
  • Melting Point : 210-213 °C
  • Solubility : Soluble in DMSO
PropertyValue
Molecular FormulaC25H36N2O6
Molecular Weight460.57 g/mol
Melting Point210-213 °C
SolubilitySoluble in DMSO

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities, particularly in the context of its interaction with the central nervous system (CNS). It has been studied for its potential as an analgesic and anti-inflammatory agent. The compound's structure suggests it may interact with various neurotransmitter systems, including dopamine and serotonin pathways.

The proposed mechanism of action involves modulation of neurotransmitter release and receptor activity. Specifically, the piperidine moiety is believed to enhance binding affinity to certain receptors, potentially leading to increased analgesic effects.

Case Studies and Research Findings

  • Analgesic Efficacy : A study conducted on animal models demonstrated that the compound significantly reduced pain responses compared to control groups. The analgesic effect was attributed to its ability to inhibit pro-inflammatory cytokines in the CNS.
  • Neuroprotective Effects : Research published in Journal of Medicinal Chemistry highlighted the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The study found that treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) in neuronal cultures.
  • Behavioral Studies : In behavioral assays, subjects treated with this compound exhibited reduced anxiety-like behaviors, suggesting potential anxiolytic properties. The study utilized standardized tests such as the elevated plus maze and open field test to assess anxiety levels.

Table 2: Summary of Biological Activities

Activity TypeFindings
AnalgesicSignificant pain reduction in animal models
NeuroprotectiveDecreased ROS levels in neuronal cultures
AnxiolyticReduced anxiety-like behaviors in behavioral tests

Safety and Toxicology

While preliminary studies suggest promising biological activities, safety assessments are crucial. Toxicological evaluations indicate that at therapeutic doses, the compound exhibits a favorable safety profile. However, further studies are required to fully elucidate its long-term effects and potential toxicity.

Table 3: Safety Profile Overview

ParameterResult
Acute ToxicityLow toxicity observed at therapeutic doses
Long-term EffectsUnder investigation

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing this compound with high stereochemical purity?

  • Methodological Answer : The synthesis must prioritize stereochemical control at the (3R,4R)-piperidine ring. Use enantiomerically pure starting materials or chiral catalysts to avoid racemization. For example, methyl esters of intermediates (e.g., (2R,4R)-configured piperidines) are hydrolyzed under mild acidic conditions to preserve stereochemistry . Purification via preparative HPLC with chiral columns (e.g., cellulose-based phases) resolves epimeric impurities, as demonstrated in pharmacopeial protocols .

Q. Which analytical techniques are recommended for confirming molecular structure and purity?

  • Methodological Answer :

  • HPLC : Use a mobile phase of methanol and sodium acetate buffer (pH 4.6) with 1-octanesulfonate as an ion-pairing agent to enhance peak resolution .
  • NMR : Assign stereochemistry using 2D NOESY to confirm spatial proximity of protons in the piperidine and benzyl groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₂₅H₃₂N₂O₄, MW 424.53) .

Q. What common impurities arise during synthesis, and how are they controlled?

  • Methodological Answer : Common impurities include:

  • Epimers : Co-elute under standard HPLC conditions but are separable using pH-adjusted mobile phases (e.g., ammonium acetate buffer at pH 6.5) .
  • Byproducts : Hydrolase-mediated degradation products are minimized via low-temperature reaction conditions and inert atmospheres .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations improve reaction design?

  • Methodological Answer : Quantum mechanical calculations (e.g., density functional theory) predict transition states and optimize reaction pathways. For example, ICReDD’s workflow combines reaction path searches with experimental feedback to identify optimal conditions (e.g., solvent polarity, temperature) for piperidine ring formation . Machine learning models trained on synthetic datasets further reduce trial-and-error experimentation .

Q. How to resolve discrepancies in NMR or HPLC data when analyzing derivatives?

  • Methodological Answer :

  • NMR Contradictions : Use deuterated solvents (e.g., DMSO-d₆) to stabilize labile protons. Dynamic NMR experiments at variable temperatures can resolve overlapping signals from rotamers .
  • HPLC Variability : Systematically adjust buffer pH (4.6–6.5) and organic modifier ratios (e.g., methanol:buffer from 65:35 to 70:30) to improve peak separation for structurally similar analogs .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Methodological Answer :

  • Process Control : Implement Quality by Design (QbD) principles, such as Design of Experiments (DoE), to identify critical parameters (e.g., reaction time, stoichiometry) .
  • Catalysis : Transition metal catalysts (e.g., Pd/C for hydrogenation) enhance efficiency in key steps like benzyl group deprotection .
  • Workflow Automation : Real-time monitoring via inline FTIR or Raman spectroscopy enables rapid adjustment of reaction conditions .

Q. How to scale up synthesis while maintaining enantiomeric excess (EE)?

  • Methodological Answer :

  • Chiral Resolution : Use kinetic resolution with immobilized lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .
  • Crystallization : Optically pure intermediates are isolated via diastereomeric salt formation (e.g., tartaric acid derivatives) .
  • Process Simulation : CFD modeling ensures uniform mixing and temperature control in large-scale reactors to minimize racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetic acid
Reactant of Route 2
2-(2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetic acid

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